[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea
Description
Properties
IUPAC Name |
[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5S/c1-9-12(8-15-16-13(14)19)10(2)18(17-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,16,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFIXIJOOSCFGP-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
2.1. Condensation with Active Methylene Compounds
The aldehyde group in the pyrazole moiety undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl cyanoacetate, malononitrile) to form α,β-unsaturated derivatives. For example:
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Reaction with ethyl cyanoacetate yields cyanoacrylamide derivatives under basic conditions .
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Condensation with malononitrile produces dicyanovinylpyrazole derivatives , useful in optoelectronic applications .
Example Reaction Pathway:
text3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde + Thiourea → [(E)-Schiff base] Schiff base + Ethyl cyanoacetate → Cyanoacrylamide derivative (Yield: 82%)[6]
2.2. Cyclization Reactions
The thiourea group participates in cyclization to form thiazolidin-4-one or pyrimidine derivatives :
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Thiazolidinone formation : Reacts with chloroacetic acid or ethyl bromoacetate under reflux to yield fused heterocycles .
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Pyrimidine synthesis : Condensation with urea/thiourea in acidic media produces pyrimidinones or pyrimidinethiones .
Table 1: Cyclization Products and Yields
2.3. Coordination Chemistry
The thiourea moiety acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)):
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Forms stable complexes via S and N donor atoms , confirmed by FT-IR and UV-Vis spectroscopy .
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Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Key Data:
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Cu(II) Complex : λₘₐₓ = 420 nm (d–d transition), Magnetic moment = 1.73 BM (square planar geometry) .
2.4. Oxidation and Reduction
Scientific Research Applications
[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of [(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparison
Thiourea derivatives vary significantly in bioactivity and crystallographic properties based on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects: The target compound’s 3,5-dimethyl-1-phenyl-pyrazole group introduces steric hindrance and hydrophobic interactions, contrasting with the phenoxy-propoxy-phenyl chain in ’s compound, which enhances solubility via ether linkages . Amino acid derivatives (M1/M2) exhibit higher anti-amoebic activity due to hydrophilic moieties improving receptor selectivity .
Crystallographic Behavior: The compound in crystallizes in a monoclinic system (space group C2/c) with a large unit cell (V = 2433.79 ų), attributed to its extended conjugated system and solvate inclusion . The target compound’s crystallography remains unreported, but its planar thiourea-pyrazole core likely promotes dense packing via N–H···S hydrogen bonds .
Hydrogen Bonding Patterns :
- Thiourea derivatives typically form N–H···S and N–H···N hydrogen bonds. The pyrazole ring in the target compound may participate in additional C–H···π interactions, absent in M1/M2 derivatives .
However, the lack of hydrophilic amino acid groups may limit membrane penetration compared to M1/M2 .
Methodological Considerations
- Structural Refinement : The use of SHELX software (e.g., SHELXL for refinement) and ORTEP for visualization (e.g., anisotropic displacement ellipsoids) is standard in crystallographic studies of such compounds .
- Validation : Tools like PLATON (utilized in ) ensure structural accuracy, critical for comparing hydrogen bonding and geometry across derivatives .
Biological Activity
The compound [(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea is a derivative of thiourea that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with thiourea derivatives. The process generally employs various solvents and reaction conditions to optimize yield and purity. For instance, a study reported the successful synthesis using an ethanol medium under reflux conditions, which provided high yields and characterized the compound through spectral analysis techniques such as IR and NMR .
Anticonvulsant Activity
Research has indicated that thiourea derivatives exhibit significant anticonvulsant properties. In a study focusing on N-substituted thioureas, this compound demonstrated remarkable anticonvulsant activity when tested in vivo. The compound was administered intraperitoneally to rats, showing efficacy in reducing seizure frequency and duration .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. A series of studies have shown that thiourea derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro tests revealed that this compound exhibited inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antitubercular Effects
The antitubercular activity of thiourea derivatives is another area of interest. Preliminary studies suggest that compounds similar to this compound may inhibit the growth of Mycobacterium tuberculosis. The mechanism is thought to involve interference with bacterial metabolic pathways .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, the pyrazole moiety is known to influence various signaling pathways involved in inflammation and neuronal excitability. Additionally, the thiourea group may enhance the compound's ability to form hydrogen bonds with target proteins, facilitating its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
